![molecular formula C16H19N3O3S B2817312 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105237-81-7](/img/structure/B2817312.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is an organic compound that features a benzodioxole ring, a thiophene ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods.
Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a suitable linker, such as a urea group, under specific reaction conditions (e.g., using a coupling reagent like carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. For example, if it is used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)ethyl)urea: Lacks the thiophene ring.
1-(Thiophen-3-yl)-3-(2-(dimethylamino)-2-(benzo[d][1,3]dioxol-5-yl)ethyl)urea: Different positioning of the thiophene and benzodioxole rings.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both benzodioxole and thiophene rings, which might confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)13(11-5-6-23-9-11)8-17-16(20)18-12-3-4-14-15(7-12)22-10-21-14/h3-7,9,13H,8,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYKUVFZDIWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
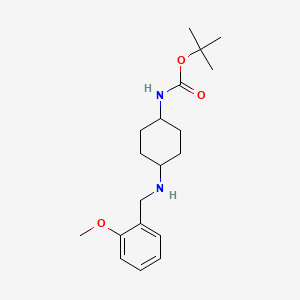
![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)
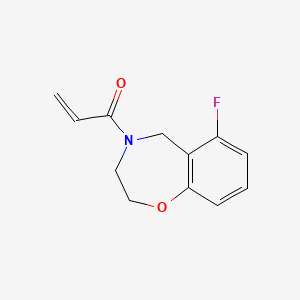
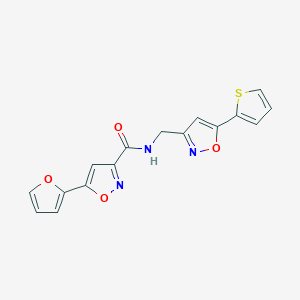

![N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2817240.png)

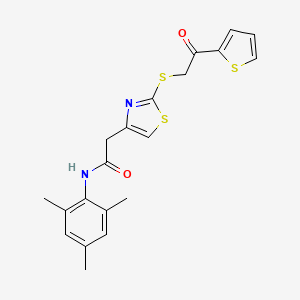

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2817246.png)
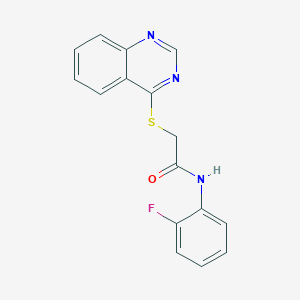

![2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole](/img/structure/B2817252.png)
